molecular formula C17H20N2O3S2 B5524898 4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide

4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide

Cat. No. B5524898
M. Wt: 364.5 g/mol
InChI Key: MELAXEVXXKAZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including the coupling of sulfonyl chlorides with piperidine under controlled conditions, followed by various substitutions at specific sites of the molecule to achieve the desired derivatives. For example, the synthesis of biologically active derivatives involves the coupling of 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution reactions to obtain various O-substituted derivatives (Khalid et al., 2013).

Molecular Structure Analysis

X-ray crystallography studies have been utilized to determine the molecular structure of similar sulfonamide compounds. These studies reveal details about the crystal class, space group, unit cell parameters, and the conformation of rings within the compounds, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule (Kumar et al., 2007).

Chemical Reactions and Properties

Research into the chemical reactions and properties of sulfonamide derivatives has shown that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences their reactivity and biological activity. Studies demonstrate how various substitutions affect the compound's ability to interact with biological targets, highlighting the importance of structural modifications in determining the compound's pharmacological profile (Vinaya et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in biological systems and potential drug formulations. While specific data on "4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide" was not directly found, related studies provide insights into how these properties are analyzed and their implications for drug design (Crich and Smith, 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets, stability, and interactions with enzymes or receptors, are fundamental for the compound's biological effects. Studies on similar compounds have explored their antimicrobial activities, interactions with enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, and potential as receptor agonists or antagonists, providing a basis for understanding the chemical behavior of "4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide" in biological contexts (Khalid et al., 2013; Vinaya et al., 2009; Sugimoto et al., 1990).

Scientific Research Applications

Synthesis and Biological Activity

  • Microwave-assisted Synthesis of New Sulfonyl Hydrazones : This study focused on the synthesis of novel sulfonyl hydrazones with piperidine derivatives. The compounds, including those with structures related to 4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide, were evaluated for antioxidant and anticholinesterase activities. These compounds showed significant activity, suggesting potential applications in medicinal chemistry (Karaman et al., 2016).

Synthesis and Enzyme Inhibition

Medicinal Chemistry Applications

  • Repaglinide and Related Hypoglycemic Derivatives : A study on hypoglycemic benzoic acid derivatives, including structures similar to 4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide, revealed the significance of structural components like piperidine for medicinal applications, particularly in diabetic treatments (Grell et al., 1998).

Chemical Properties and Synthesis

  • Chemoselective Synthesis of Aryl Carboxamido Sulfonic Acid Derivatives : A study developed a synthetic strategy for aryl carboxamido sulfonic acid derivatives, incorporating piperidine into the structure. This synthesis is pertinent for the development of inhibitors and other pharmaceutical agents (Yang et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals .

Future Directions

The future research directions for this compound could involve studying its potential applications, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c18-17(20)16-11-15(12-23-16)24(21,22)19-8-6-14(7-9-19)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELAXEVXXKAZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CSC(=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.